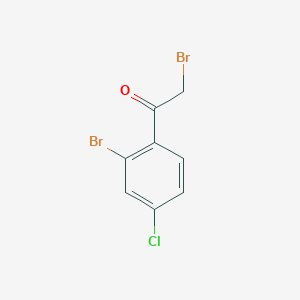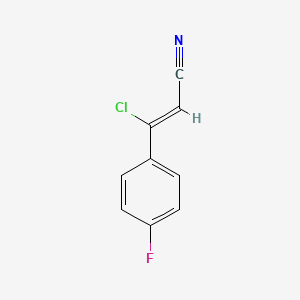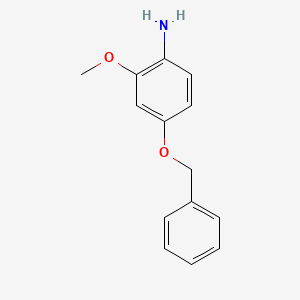
2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Overview
Description
2-Methyl-3-(methylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfonyl group. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
2-Methyl-3-(methylsulfonyl)phenylboronic Acid is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .
Mode of Action
It’s known that boronic esters, in general, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .
Biochemical Pathways
The protodeboronation of boronic esters has been used in various chemical transformations, such as the formal anti-markovnikov alkene hydromethylation .
Result of Action
The protodeboronation of boronic esters has been used in the synthesis of various compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C . It’s also important to avoid dust formation
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in boronic acids can be converted into a broad range of functional groups, expanding their biochemical interactions .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function through their interactions with various biomolecules .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfonyl)phenylboronic acid typically involves the reaction of 2-Methyl-3-(methylsulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The methylsulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: 2-Methyl-3-(methylsulfonyl)phenol.
Reduction: 2-Methyl-3-methylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the coupling partner.
Scientific Research Applications
2-Methyl-3-(methylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- 3-Methylsulfonylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methanesulfonylaminomethylphenylboronic acid
Comparison: 2-Methyl-3-(methylsulfonyl)phenylboronic acid is unique due to the presence of both a methyl group and a methylsulfonyl group on the phenyl ring. This dual substitution provides distinct reactivity and selectivity in chemical reactions compared to similar compounds. For example, the presence of the methylsulfonyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications in organic synthesis and material science.
Properties
IUPAC Name |
(2-methyl-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZNEHQVPYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)





![dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3039692.png)





